molecular formula C19H14N2OS2 B2678014 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide CAS No. 1197462-45-5

2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2678014
CAS No.: 1197462-45-5
M. Wt: 350.45
InChI Key: MGOVBKBXLZLLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, a thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, which is then coupled with a pyridine carboxamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its structural properties may contribute to the performance of these materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with aromatic binding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may exhibit similar chemical properties.

    Pyridine Carboxamides: Compounds such as nicotinamide also feature a pyridine ring and a carboxamide group.

Uniqueness

What sets 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide apart is the combination of the thiophene and pyridine moieties, which may confer unique electronic properties and reactivity. This combination can lead to novel applications in both medicinal chemistry and materials science.

Properties

IUPAC Name

2-methylsulfanyl-N-[3-(2-thiophen-2-ylethynyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-23-19-17(8-3-11-20-19)18(22)21-15-6-2-5-14(13-15)9-10-16-7-4-12-24-16/h2-8,11-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOVBKBXLZLLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C#CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.